N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
“N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains several methoxy groups (-OCH3) and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, benzamide group, and methoxy groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The oxadiazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Anticancer Activity
This compound exhibits potential as an anticancer agent. Derivatives similar to this compound have been shown to inhibit tubulin polymerization and selectively stop blood flow to tumors, causing death of cancer cells . The structure of this compound suggests it could be used in the synthesis of analogues with similar or enhanced anticancer properties.
Anti-Inflammatory Properties
Compounds with a similar structure have been identified as NF-κB inhibitors, which could be useful in anticancer drug research. They also have potential applications as treatments for metabolic and immunological diseases due to their anti-inflammatory properties .
Neuroprotective Effects
The related tetrahydroquinoline moiety is known to impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . This suggests that our compound could be studied for its neuroprotective effects.
Antibacterial and Antifungal Uses
Derivatives of this compound class have been reported to exhibit potent antibacterial and antifungal properties. This indicates that our compound could be researched for use in treating bacterial and fungal infections .
Immunological Modulation
The compound’s structure is similar to agents used for the treatment of immunological diseases. This implies that it could be explored for its immunomodulatory effects, potentially aiding in the treatment of autoimmune disorders .
DNA Interaction Studies
Compounds with similar structures have been synthesized and characterized for their potential interaction with DNA. This includes studies on DNA thermal denaturation and viscosity measurements, which are crucial for understanding the compound’s binding and effect on DNA structure .
Drug-Resistant Cell Line Research
Research has been conducted on similar compounds for their activity against drug-resistant cell lines. This suggests that our compound could be valuable in studying mechanisms of drug resistance and developing treatments that can overcome it .
Synthesis of New Materials
The tetrahydroquinoline moiety present in related compounds is used in the production of new materials. This indicates that our compound could be a precursor for more complex molecules with applications in material science .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-12(8-14(10-13)25-2)17(23)20-19-22-21-18(28-19)11-5-6-15(26-3)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWRMCKVDABKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
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